4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole
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Overview
Description
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and an isopropyl group at the 1 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
Triazole compounds, which include 4,5-dibromo-1-propan-2-yltriazole, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
Triazole compounds are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to changes in the function of the target enzymes or receptors, thereby influencing biological processes.
Biochemical Pathways
Triazole compounds are known to have a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s physical properties such as density (26±01 g/cm3), boiling point (3475±220 °C at 760 mmHg), and melting point (35-36ºC) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) to yield the desired triazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The triazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups.
Oxidation Reactions: Oxidized triazoles with additional oxygen-containing functional groups.
Reduction Reactions: Reduced triazoles with altered ring structures.
Scientific Research Applications
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs. Its triazole ring is a common motif in many pharmaceuticals.
Industry: Utilized in the development of agrochemicals and as a component in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound without any substitutions. It serves as a fundamental building block in triazole chemistry.
4,5-Dichloro-1-(propan-2-yl)-1H-1,2,3-triazole: Similar structure with chlorine atoms instead of bromine.
4,5-Dibromo-1-(methyl)-1H-1,2,3-triazole: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The isopropyl group at the 1 position also contributes to its distinct properties, affecting its solubility, stability, and interactions with other molecules.
Properties
IUPAC Name |
4,5-dibromo-1-propan-2-yltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2N3/c1-3(2)10-5(7)4(6)8-9-10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRPEVQXOULOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(N=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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